![molecular formula C9H25NO8S2 B089179 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate CAS No. 13098-28-7](/img/structure/B89179.png)
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a biological probe. MMPP is a sulfonate ester derivative of spermidine, which is a naturally occurring polyamine that is involved in several biological processes. MMPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate involves its ability to inhibit spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. Spermidine is a polyamine that is involved in several biological processes, including cell growth and proliferation. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to modulate the expression of genes involved in cell differentiation, which may contribute to its ability to induce differentiation in several cell types.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate are primarily related to its ability to modulate polyamine metabolism. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its ability to inhibit spermidine synthase, which can be useful in studying polyamine metabolism and its role in cell growth and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, which can be useful in studying the molecular mechanisms involved in cell differentiation. However, one of the limitations of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its potential toxicity, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. One possible direction is to investigate the potential use of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a therapeutic agent in the treatment of cancer and other diseases. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to inhibit cell growth and proliferation, which may make it a promising candidate for the development of anticancer drugs. Another possible direction is to study the molecular mechanisms involved in the ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation in several cell types. Understanding these mechanisms may lead to the development of new strategies for promoting tissue regeneration and repair. Finally, further studies are needed to investigate the potential toxicity of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate and to develop safer and more effective methods for its use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a sulfonate ester derivative of spermidine that has gained significant attention in scientific research due to its potential as a biological probe. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has several advantages and limitations for lab experiments, and there are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. Overall, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a promising compound with potential applications in several areas of scientific research.
Synthesemethoden
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can be synthesized using several methods, including the reaction of spermidine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds at room temperature, and the product can be purified using column chromatography. Another method involves the reaction of spermidine with methanesulfonyl chloride in the presence of a tertiary amine, such as N,N-diisopropylethylamine. The product can be isolated using a similar purification method. Both methods yield 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a white solid with a melting point of approximately 120°C.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a potent inhibitor of spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been used to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
Eigenschaften
CAS-Nummer |
13098-28-7 |
|---|---|
Produktname |
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
Molekularformel |
C9H25NO8S2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14/h4-9H2,1-3H3 |
InChI-Schlüssel |
YODYTTBZSKJAKD-UHFFFAOYSA-N |
SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
Kanonische SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
Verwandte CAS-Nummern |
3415-62-1 (hydrochloride) |
Synonyme |
1-propanol, 3,3'-(methylimino)bis-, dimethanesulfonate (ester), hydrochloride 3,3'-(methylimino)di-1-propanoldimethanesulfonate 3,3'-(methylimino)di-1-propanoldimethanesulfonate hydrochloride N-methylbis(3-mesyloxypropyl)amine.HCl NSC 84641 NSC-84641 substance 838 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



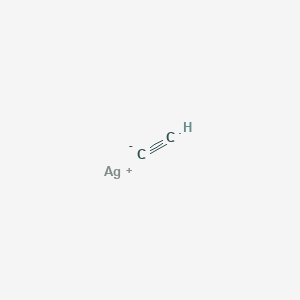


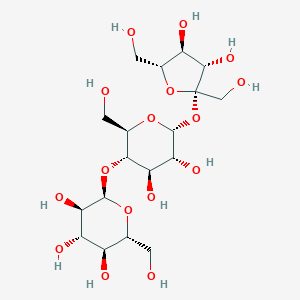

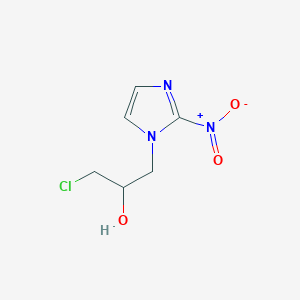
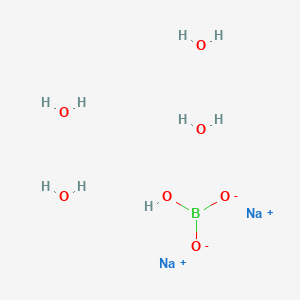
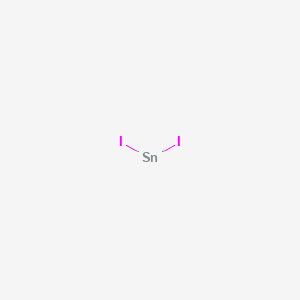
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
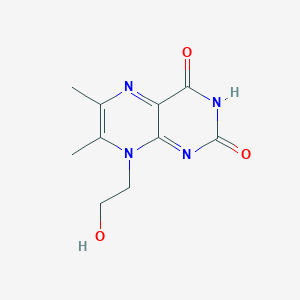
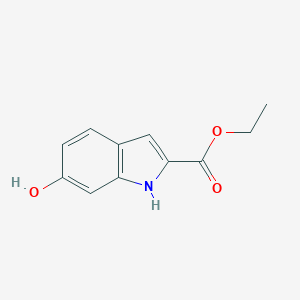
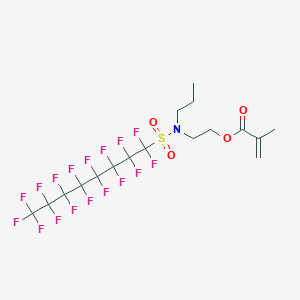
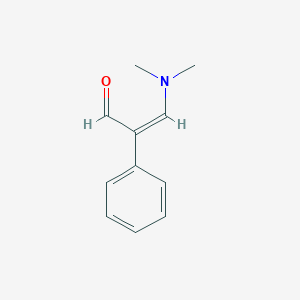
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)